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Compound of Interest

Compound Name: 4-Bromo-5-methylpyridin-2-amine

Cat. No.: B1526950

An In-depth Technical Guide to 4-Bromo-5-methylpyridin-2-amine: Chemical Structure,
Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug discovery, substituted pyridine
derivatives are foundational scaffolds for the synthesis of a vast array of therapeutic agents.
Among these, 4-Bromo-5-methylpyridin-2-amine has emerged as a particularly valuable and
versatile building block. Its strategic arrangement of a nucleophilic amino group, a reactive
bromine atom, and an electron-donating methyl group on the pyridine ring offers a rich platform
for molecular elaboration.[1][2] This guide provides a comprehensive technical overview of 4-
Bromo-5-methylpyridin-2-amine, covering its chemical structure, a detailed, field-proven
synthesis protocol, mechanistic insights, and its critical role in the development of biologically
active molecules.

Core Molecular Data and Physicochemical
Properties

4-Bromo-5-methylpyridin-2-amine, also known as 5-bromo-4-methylpyridin-2-amine, is a
substituted pyridine with the chemical formula CeH7BrN2.[3] The presence of the bromine atom
makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such
as Suzuki, Stille, and Sonogashira couplings, which are instrumental in constructing complex
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molecular architectures.[4][5][6] The amino group, in turn, provides a site for nucleophilic
reactions and can be a key pharmacophoric element for interaction with biological targets.[6][7]

Table 1: Physicochemical Properties of 4-Bromo-5-methylpyridin-2-amine

Property Value Source(s)

5-bromo-4-methylpyridin-2-

IUPAC Name ] [3]
amine

CAS Number 98198-48-2 [3]

Molecular Formula CeH7BrN2 [3]

Molecular Weight 187.04 g/mol [3]

Light yellow to brown
Appearance . ) [41[8]
solid/crystalline powder

Melting Point 148-151 °C [8]

SMILES CC1=CC(=NC=C1Bn)N [3]

JDNCMHOKWINDKI-
InChliKey [3]
UHFFFAOYSA-N

Synthesis of 4-Bromo-5-methylpyridin-2-amine

The most prevalent and scalable method for the synthesis of 4-Bromo-5-methylpyridin-2-
amine is the regioselective electrophilic bromination of 2-Amino-4-methylpyridine.[6][9] This
method is favored for its high selectivity, good yield, and use of relatively mild reaction
conditions, which are crucial for both laboratory-scale and industrial production.[4][9]

Causality Behind Experimental Choices:

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. Unlike harsher
reagents like Brz, NBS allows for a more controlled, selective bromination, minimizing the
formation of common by-products such as the 3-bromo isomer or the 3,5-dibromo species.[4][9]
The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) facilitates the dissolution
of the starting material and the reagent.[5] Temperature control is paramount; conducting the
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initial addition at low temperatures (ice bath) and then allowing the reaction to proceed at a
controlled room temperature (20°C) prevents over-bromination and ensures the selective
formation of the desired 5-bromo isomer.[4][9]

Experimental Workflow Diagram
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Caption: Experimental workflow for the synthesis of 4-Bromo-5-methylpyridin-2-amine.
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Detailed Step-by-Step Experimental Protocol

This protocol is based on a well-established method that ensures high selectivity and yield.[5]
[10]

Materials and Reagents:

2-Amino-4-methylpyridine

N-Bromosuccinimide (NBS)

N,N-Dimethylformamide (DMF)

Acetonitrile

Deionized Water

e Ice

Equipment:

Three-neck round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Bichner funnel and filter flask

Thin Layer Chromatography (TLC) apparatus
Procedure:

e Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer,
dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF.[5] Cool the
resulting solution in an ice bath.
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Addition of Brominating Agent: In a separate flask, prepare a solution of 49.44 g (277.8
mmol) of NBS in a suitable amount of DMF.[5] Add this NBS solution dropwise to the cooled
2-amino-4-methylpyridine solution through a dropping funnel, ensuring the temperature is
maintained.[9]

Reaction: Once the addition is complete, allow the reaction mixture to warm to 20°C and stir
for 8-10 hours.[5][9]

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the
starting material is completely consumed.[5][9]

Work-up: Upon completion, pour the reaction mixture into water. This will cause a brown
solid to precipitate.[4][5]

Filtration and Washing: Filter the precipitated solid using a Buchner funnel and wash it
thoroughly with water.[4][5]

Purification: Further purify the dried brown solid by washing it with approximately 164 ml of
acetonitrile to remove impurities.[4][5]

Final Product: Filter the solid again and dry it under vacuum to obtain the final product, 4-
Bromo-5-methylpyridin-2-amine. The expected yield is approximately 80% (42 g).[4][5]

Mechanistic Rationale for Regioselectivity

The high regioselectivity of the bromination at the C-5 position is a direct consequence of the
electronic effects of the substituents on the pyridine ring. The reaction proceeds via an
electrophilic aromatic substitution mechanism.

e Amino Group (-NH2): This is a powerful electron-donating group (+M effect) that strongly
activates the pyridine ring towards electrophilic attack. It increases the electron density,
particularly at the ortho (C-3) and para (C-5) positions.[7]

o Methyl Group (-CHs): This is a weaker electron-donating group (+1 effect) that also activates
the ring.[7]
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The combined activating and directing effects of both groups make the C-3 and C-5 positions
the most electron-rich and thus the most susceptible to electrophilic attack. However, the
bromine atom is introduced selectively at the C-5 position. This is because the C-5 position is
para to the strongly activating amino group and experiences less steric hindrance compared to
the C-3 position, which is situated between the amino and methyl groups.[7] This combination
of electronic activation and steric accessibility makes the C-5 position the preferred site for
bromination.[4][7]

Reaction Mechanism Diagram

Electrophilic Aromatic Substitution Mechanism

N-Bromosuccinimide (NBS)

+ Br* (from NBS) . Sigma Complex (Resonance Stabilized)

> Succinimide

Click to download full resolution via product page

Caption: Mechanism of electrophilic bromination of 2-Amino-4-methylpyridine.

Conclusion and Future Outlook

4-Bromo-5-methylpyridin-2-amine is a high-value intermediate whose importance in drug
discovery and development cannot be overstated. Its synthesis via selective bromination of 2-
Amino-4-methylpyridine is an efficient, scalable, and well-understood process. The dual
functionality of the bromo and amino groups provides chemists with a versatile platform for
generating molecular diversity, particularly through palladium-catalyzed cross-coupling
reactions.[1][6] As the demand for novel kinase inhibitors and other targeted therapeutics
continues to grow, the utility of 4-Bromo-5-methylpyridin-2-amine as a key building block is
set to expand, solidifying its role as a cornerstone of modern medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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